[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone
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Overview
Description
[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone: is a complex organic compound that features an indole core and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated indole derivative reacts with a piperazine derivative.
Methanone Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and piperazine derivatives.
Scientific Research Applications
[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives are explored for their potential use in various industrial applications, including as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone: can be compared with other indole and piperazine derivatives:
Indole Derivatives: Compounds like tryptophan and serotonin share the indole core but differ in their biological activities and applications.
Piperazine Derivatives: Compounds such as piperazine itself and its various substituted forms have different pharmacological profiles.
Similar Compounds
Tryptophan: An essential amino acid with an indole core.
Serotonin: A neurotransmitter derived from tryptophan.
Piperazine: A simple heterocyclic compound used in various pharmaceuticals.
Properties
Molecular Formula |
C21H24N4O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
[1-(2-methoxyethyl)indol-6-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H24N4O2/c1-27-15-14-23-9-7-17-5-6-18(16-19(17)23)21(26)25-12-10-24(11-13-25)20-4-2-3-8-22-20/h2-9,16H,10-15H2,1H3 |
InChI Key |
KFMAYRJFCMLYMQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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